molecular formula C11H16ClN3S B2767475 5-[(3,5-Dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole;hydrochloride CAS No. 2320420-50-4

5-[(3,5-Dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole;hydrochloride

Cat. No. B2767475
CAS RN: 2320420-50-4
M. Wt: 257.78
InChI Key: YHDHLBADLYDXNK-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole hydrochloride is a chemical compound with a complex structure. It combines a thiazole ring, a pyrazole moiety, and a hydrochloride salt. The presence of both pyrazole and thiazole functional groups suggests potential biological activity and coordination chemistry applications .


Synthesis Analysis

The synthesis of this compound involves an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF. The resulting ligands are multidentate, with either three (L1) or six (L2) arms of (3,5-dimethylpyrazol-1-ylmethyl) group attached to a central benzene ring. The 1H-NMR, 13C-NMR, and IR spectroscopic data have been fully assigned for these ligands .


Molecular Structure Analysis

  • Hydrochloride salt: Provides water solubility and stability .

The 1H-NMR and 13C-NMR spectra confirm the presence of these functional groups .


Chemical Reactions Analysis

The compound’s reactivity depends on the ligand’s coordination with metal ions. In situ complexes of the multidentate ligands can oxidize catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities. For instance, the complex L1/Cu(CH3COO)2 exhibits high activity in the oxidation of catechol to its corresponding quinone .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : Detailed UV-Vis, IR, and NMR analyses provide insights into its behavior .

Mechanism of Action

The precise mechanism of action for this compound remains an active area of research. Its potential applications in catalysis, medicine, and biomimetics warrant further investigation. Computational studies (DFT calculations) predict the most probable geometry of organometallic complexes formed by these ligands and copper (II) ions .

properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S.ClH/c1-7-5-8(2)14(13-7)6-11-9(3)12-10(4)15-11;/h5H,6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDHLBADLYDXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(N=C(S2)C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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